molecular formula C16H16O4 B15163984 Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- CAS No. 197169-17-8

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)-

Katalognummer: B15163984
CAS-Nummer: 197169-17-8
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: GMGHDSWJZFCSPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with 4-methylphenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation and survival. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanone, (2-hydroxy-4,6-dimethoxyphenyl)(4-methylphenyl)- is unique due to the specific arrangement of hydroxy, methoxy, and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

197169-17-8

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

(2-hydroxy-4,6-dimethoxyphenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H16O4/c1-10-4-6-11(7-5-10)16(18)15-13(17)8-12(19-2)9-14(15)20-3/h4-9,17H,1-3H3

InChI-Schlüssel

GMGHDSWJZFCSPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.